molecular formula C17H14BrN3O2 B7717882 2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide

2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7717882
M. Wt: 372.2 g/mol
InChI Key: FQOFNULEMWVPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various areas of research. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell cycle progression. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments include its high degree of purity, its potential as a fluorescent probe for imaging of living cells, and its potential as a candidate for cancer treatment. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for research on 2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. These include further studies to fully understand its mechanism of action, studies to optimize its synthesis method, and studies to explore its potential as a candidate for cancer treatment. Additionally, this compound could be further studied for its potential as a fluorescent probe for imaging of living cells, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be achieved using various methods, including the reaction of 2-bromo-N-(2-chloroethyl)benzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base such as sodium hydroxide. This method yields the desired compound with a high degree of purity and is suitable for large-scale production.

Scientific Research Applications

2-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging of living cells.

properties

IUPAC Name

2-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11(19-16(22)13-9-5-6-10-14(13)18)17-20-15(21-23-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFNULEMWVPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.